[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride
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Overview
Description
[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.65. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Azabicyclic Compounds
2-Azabicyclo[2.1.1]hexanes, derivatives closely related to “[(1S,2R,4R)-7-Azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride”, have been synthesized to study their potential as insect antifeedants due to their structural similarity to naturally occurring compounds. The synthesis involves imination and reductive cyclization of previously unknown intermediates, showcasing innovative pathways in organic chemistry (Stevens & Kimpe, 1996).
Catalysis and Synthesis Applications
The compound serves as a catalyst in the stoichiometric reaction under hydrogen to facilitate reduction and transannular ring closure processes, leading to the creation of 7-azabicyclo[2.2.1]heptane derivatives. This demonstrates its utility in complex chemical transformations, highlighting its role in advancing synthetic methodologies (Longobardi, Mahdi, & Stephan, 2015).
Framework for Alcohol Oxidation
In the field of alcohol oxidation, hydroxylamines derived from the azabicyclo structure have been identified as effective catalysts using molecular oxygen in ambient air as the terminal oxidant. The research illustrates the compound's significant role in facilitating environmentally friendly oxidation processes, contributing to the development of sustainable chemical reactions (Toda et al., 2023).
Structural Characterization and Drug Design
The structural characterization of 7-azabicyclo[2.2.1]heptan-7-ium chloride, a derivative of the compound , provides insights into its potential application in drug design, especially considering its presence in epibatidine, a potent analgesic. This research contributes to the understanding of azabicyclic structures and their relevance in medicinal chemistry (Britvin & Rumyantsev, 2017).
Mechanism of Action
Target of Action
It’s known that this compound is a derivative of 2-azabicyclo[221]heptanes, which are often used in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that the compound is synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Biochemical Pathways
The products of its synthesis could be further functionalized to build up a library of bridged aza-bicyclic structures .
Properties
IUPAC Name |
[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-4-5-3-6-1-2-7(5)8-6;/h5-9H,1-4H2;1H/t5-,6+,7-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVLTTVHEBMMKD-UHRUZOLSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1N2)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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